4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the pyrrole ring.
Substitution: Introduction of the 4-chlorophenyl group.
Alkylation: Addition of the ethoxymethyl group.
Nitrile Formation: Introduction of the cyano group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the ethoxymethyl group.
4,5-Dibromo-2-(4-methylphenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile: Has a methyl group instead of a chlorine atom.
Uniqueness
4,5-Dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-1H-pyrrole-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H11Br2ClN2O |
---|---|
Molecular Weight |
418.51 g/mol |
IUPAC Name |
4,5-dibromo-2-(4-chlorophenyl)-1-(ethoxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H11Br2ClN2O/c1-2-20-8-19-13(9-3-5-10(17)6-4-9)11(7-18)12(15)14(19)16/h3-6H,2,8H2,1H3 |
InChI Key |
NNXQHXNMLLLFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=C1Br)Br)C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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